

Thermochemical Properties of Dimethylvinylamine: A Methodological Guide

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Compound of Interest

Compound Name: Dimethylvinylamine

Cat. No.: B8514573

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Disclaimer: A comprehensive search of established thermochemical databases and scientific literature did not yield specific experimental or calculated thermochemical data for **dimethylvinylamine** (C₄H₉N). This guide, therefore, provides a detailed overview of the standard experimental protocols and analytical workflows that would be employed to determine the key thermochemical properties of a volatile organic compound such as **dimethylvinylamine**.

This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the methodologies required for obtaining crucial thermodynamic data.

Data Presentation

While specific data for **dimethylvinylamine** is unavailable, the following tables illustrate the standard format for presenting such thermochemical properties. These tables serve as a template for the data that would be generated through the experimental protocols detailed in this guide.

Table 1: Enthalpy of Formation of **Dimethylvinylamine**

Property	Value (kJ/mol)	Temperature (K)	Phase
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Data N/A	298.15	Liquid
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	Data N/A	298.15	-
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Data N/A	298.15	Gas

Table 2: Heat Capacity and Entropy of **Dimethylvinylamine**

Property	Value (J/mol·K)	Temperature (K)	Phase
Standard Molar Heat Capacity (C_p)	Data N/A	298.15	Liquid
Standard Molar Entropy (S°)	Data N/A	298.15	Liquid

Experimental Protocols

The determination of thermochemical data is a rigorous process involving precise calorimetric measurements. The following sections detail the primary experimental methodologies applicable to volatile organic amines like **dimethylvinylamine**.

Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion ($\Delta_c H^\circ$), which is measured using oxygen bomb calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry

- Sample Preparation:** A precise mass of the liquid sample (e.g., **dimethylvinylamine**) is encapsulated in a container of known low combustibility, such as a gelatin capsule or a polyester bag. A small amount of a known auxiliary substance (like paraffin oil) may be added to ensure complete combustion. The total mass is recorded to a high precision.

- **Calorimeter Setup:** The sample is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to contact the sample. The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically to ~30 atm).
- **Combustion:** The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The combustion is initiated by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water surrounding the bomb is monitored with high-precision thermometry. The temperature rise resulting from the exothermic combustion reaction is recorded until a stable final temperature is reached.
- **Data Analysis:**
 - The energy equivalent of the calorimeter (ϵ_{cal}) is first determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.
 - The total heat released during the sample combustion is calculated from the observed temperature change (ΔT) and ϵ_{cal} .
 - Corrections are applied for the heat released by the combustion of the auxiliary substance and the fuse wire.
 - The Washburn correction is applied to account for the formation of nitric acid from residual nitrogen in the bomb and sulfuric acid if sulfur is present, and to correct the energy of combustion to standard state conditions.
 - The standard internal energy of combustion ($\Delta_c U^\circ$) is calculated. This is then converted to the standard enthalpy of combustion ($\Delta_c H^\circ$) using the relationship $\Delta_c H^\circ = \Delta_c U^\circ + \Delta n_g RT$, where Δn_g is the change in the number of moles of gas in the combustion reaction.
 - Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) of the compound is calculated using Hess's Law, by subtracting the measured enthalpy of combustion from the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)

The enthalpy of vaporization is crucial for converting thermochemical data from the condensed phase to the gas phase. It can be determined directly by calorimetry or indirectly from vapor pressure measurements.

Experimental Protocol: Transpiration Method (for Vapor Pressure)

The transpiration method is a reliable technique for measuring the vapor pressure of volatile compounds.^[1]

- **Apparatus Setup:** A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a slow, precisely controlled flow rate through a thermostatted saturator containing the liquid sample. The setup must ensure that the carrier gas becomes fully saturated with the vapor of the compound.
- **Vapor Transport:** The saturated gas stream exits the saturator and flows into a condenser or a trap where the vaporized sample is collected and its mass is determined gravimetrically or by a suitable analytical technique.
- **Measurement:** The experiment is conducted at a series of controlled temperatures. For each temperature, the total volume of the carrier gas that has passed through the system and the mass of the condensed sample are measured.
- **Data Analysis:**
 - The partial pressure (p) of the substance at a given temperature (T) is calculated assuming the ideal gas law, from the mass of the transported vapor, the volume of the carrier gas, and the total pressure.
 - By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation: $\ln(p) = -(\Delta_{\text{vap}}H^\circ/R) * (1/T) + C$ where R is the ideal gas constant and C is a constant.
 - A plot of $\ln(p)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{vap}}H^\circ/R$, from which the standard enthalpy of vaporization can be calculated.

Heat Capacity (C_p)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental property needed for the calculation of entropy and for adjusting other thermochemical data to different temperatures.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** A small, precisely weighed amount of the liquid sample is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
- **Measurement:** The sample and reference pans are placed in the DSC instrument. They are then heated (or cooled) at a controlled, linear rate over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Calibration and Analysis:**
 - The instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).
 - A baseline measurement is performed with two empty pans.
 - A measurement is then performed with a standard material of known heat capacity (e.g., sapphire).
 - Finally, the sample is measured under the same conditions.
 - The heat capacity of the sample (C_p) is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard.^[2]

Standard Molar Entropy (S°)

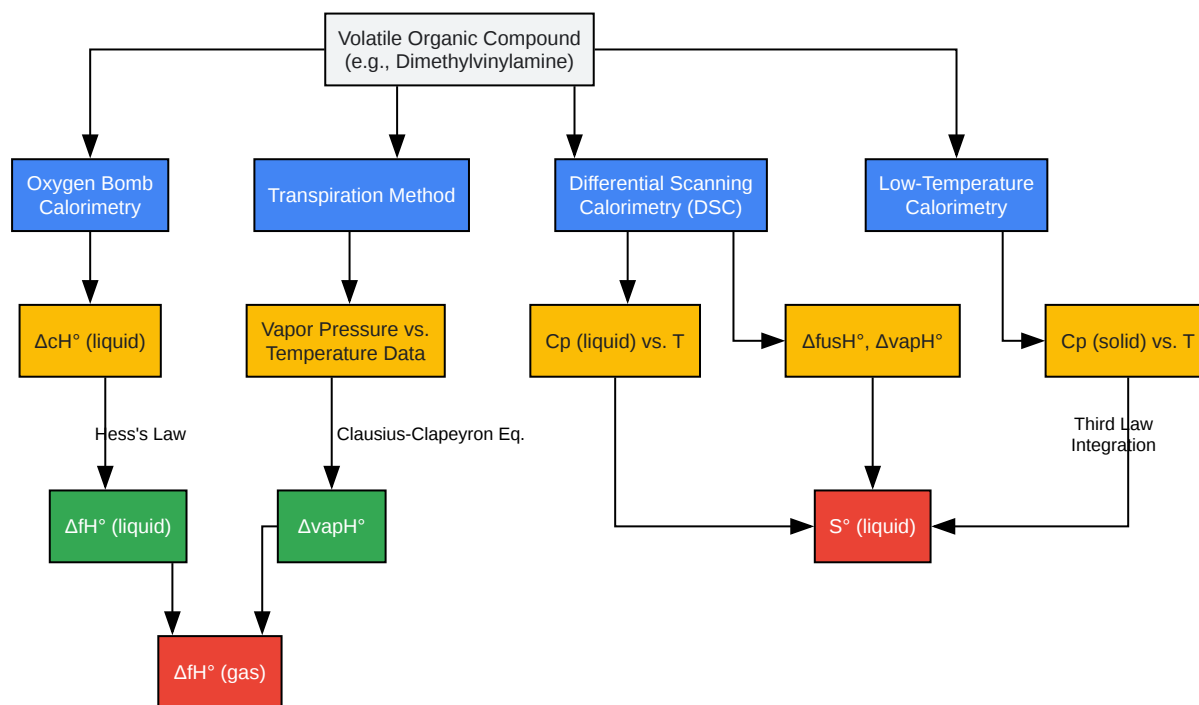
The absolute standard molar entropy of a substance is determined using the "Third Law Method," which relies on the third law of thermodynamics (the entropy of a perfect crystal at 0 K is zero).^[3]

Experimental Protocol: Calorimetry from Low Temperature

- **Heat Capacity Measurements:** The heat capacity (C_p) of the substance is measured calorimetrically from as close to 0 K as possible up to the desired temperature (e.g., 298.15 K). This requires specialized low-temperature calorimetry (adiabatic calorimetry).
- **Phase Transition Enthalpies:** The enthalpies of any phase transitions that occur within the temperature range (e.g., solid-solid transitions, fusion, and vaporization) are measured, typically using DSC.[3]
- **Entropy Calculation:** The total entropy at a given temperature T is calculated by integrating the heat capacity data and adding the entropies of the phase transitions: $S^\circ(T) = \int(\text{from } 0 \text{ to } T_{\text{fus}}) (C_p(\text{solid})/T) dT + \Delta_{\text{fus}}H^\circ/T_{\text{fus}} + \int(\text{from } T_{\text{fus}} \text{ to } T) (C_p(\text{liquid})/T) dT$ where T_{fus} is the melting temperature and $\Delta_{\text{fus}}H^\circ$ is the enthalpy of fusion. If the substance is a gas at temperature T , the enthalpy of vaporization and the heat capacity of the gas are also included.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of key thermochemical properties of a volatile organic compound.



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Caption: Workflow for Thermochemical Property Determination.

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